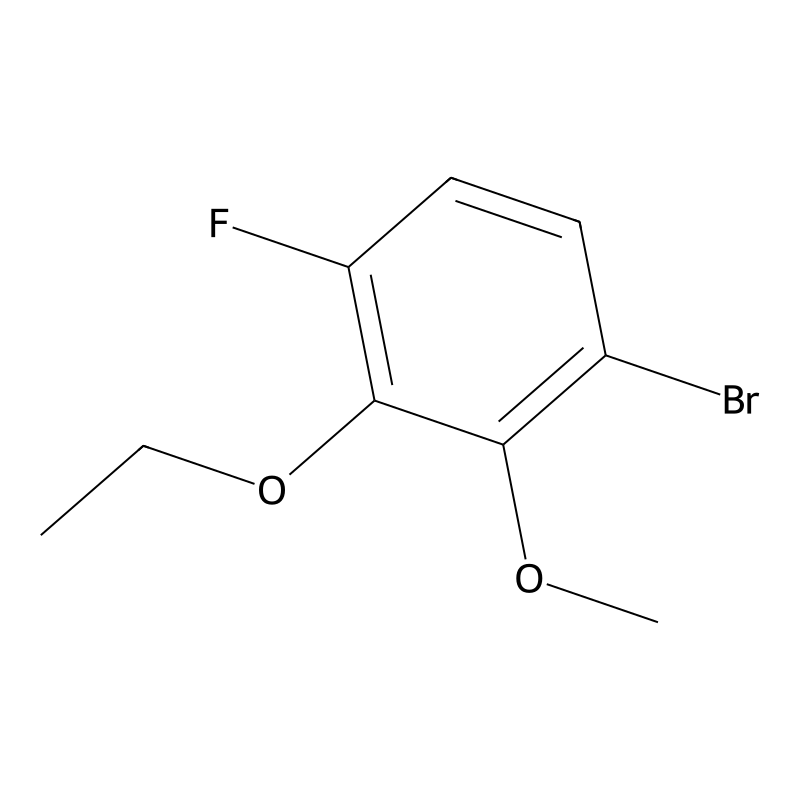1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene is an organic compound characterized by its unique structure, which includes a bromine atom, an ethoxy group, a fluorine atom, and a methoxy group attached to a benzene ring. The molecular formula for this compound is C11H12BrF O3, and it has a molar mass of approximately 287.12 g/mol. The presence of these functional groups imparts specific chemical properties that make it useful in various applications, particularly in organic synthesis and medicinal chemistry.
As 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene is likely a precursor for further synthesis, a specific mechanism of action is not applicable. Its role lies in providing a versatile platform for the creation of more complex molecules.
- Wearing gloves, safety glasses, and a lab coat.
- Working in a fume hood.
- Proper disposal of waste following recommended protocols.
- Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Electrophilic Aromatic Substitution: The methoxy and ethoxy groups can direct electrophiles to specific positions on the aromatic ring during substitution reactions.
- Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
- Coupling Reactions: It can undergo coupling reactions like Suzuki-Miyaura coupling with boronic acids in the presence of palladium catalysts to synthesize biaryl compounds.
The biological activity of 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene has been a subject of interest due to its potential therapeutic properties. Preliminary studies suggest that it may exhibit:
- Anticancer Activity: Compounds with similar structures have shown promise in inhibiting cancer cell growth.
- Anti-inflammatory Effects: The compound may interact with biological macromolecules involved in inflammatory pathways.
These activities are attributed to the compound's ability to interact with various enzymes and receptors due to its halogenated structure.
The synthesis of 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene typically involves several steps:
- Starting Material Preparation: The synthesis often begins with a substituted benzene derivative.
- Halogenation: Bromination and fluorination are performed using appropriate reagents (e.g., bromine and fluorine sources) under controlled conditions.
- Ethoxylation and Methoxylation: The ethoxy group is introduced via an ethylating agent, while the methoxy group is added using methanol in the presence of acidic catalysts.
- Purification: The final product is purified through techniques such as recrystallization or chromatography.
1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene has several applications:
- Organic Synthesis: It serves as a key intermediate for synthesizing more complex organic molecules, particularly in pharmaceutical research.
- Material Science: Used in the development of specialty chemicals and polymers.
- Biological Research: Investigated for its interactions with biological systems, aiding in drug discovery efforts.
Interaction studies involving 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene focus on its binding affinity to various biological targets. These studies help elucidate:
- Mechanisms of Action: Understanding how the compound interacts at the molecular level with enzymes or receptors.
- Structure-Activity Relationships: Exploring how modifications to the structure affect biological activity and interaction profiles.
Such studies are crucial for optimizing the compound's efficacy in therapeutic applications.
Several compounds share structural similarities with 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene. Key comparisons include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-fluoro-2-methoxybenzene | Bromine, fluorine, methoxy group | Lacks ethoxy group; different reactivity |
| 1-Bromo-3-fluoro-5-methoxybenzene | Bromine, fluorine, methoxy group | Different position of methoxy group |
| 1-Chloro-3-fluoro-4-methoxybenzene | Chlorine instead of bromine | Different halogen; affects reactivity |
| 1-Bromo-2-fluoro-4-methoxybenzene | Bromine, fluorine, methoxy group | Unique substitution pattern |
| 1-Bromo-3-chloro-4-fluoro-benzene | Chlorine instead of ethoxy | Different halogen combination |
The uniqueness of 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene lies in its specific combination of halogens and functional groups, which influences its reactivity and potential applications compared to these similar compounds.








